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Abstract

Sulfurous acid (H2S0:s) is a deceptively simple molecule of significant interest in atmospheric
chemistry and various industrial processes. Despite its elusiveness and thermodynamic
instability with respect to dissociation into sulfur dioxide and water, theoretical studies have
provided profound insights into its structure, stability, and the landscape of its isomeric forms.
This technical guide synthesizes the findings from high-level computational studies, presenting
a detailed overview of the key isomers of H2SOs, their energetic relationships, and predicted
spectroscopic properties to aid in their potential experimental characterization.

Introduction: The Elusive Nature of Sulfurous Acid

Sulfurous acid has long been a subject of fascination and challenge for the scientific
community. While readily formed in aqueous solutions of sulfur dioxide, it has proven incredibly
difficult to isolate in its pure form.[1][2] This inherent instability has made theoretical and
computational chemistry indispensable tools for understanding its fundamental properties.[1][3]
Computational studies have not only elucidated the structure of the most stable sulfurous acid
molecule but have also characterized its higher-energy isomers and the potential energy
surfaces connecting them.
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Key Isomers on the H2SOs Potential Energy Surface

Theoretical investigations have primarily focused on three key stationary points on the H2SO3
potential energy surface: the cis and trans rotamers of sulfurous acid and the higher-energy
tautomer, sulfonic acid.

e Sulfurous Acid ((HO)2SO): This is the most commonly depicted form, featuring a central
sulfur atom bonded to two hydroxyl groups and one oxygen atom.[4] It exists as two
rotamers, cis and trans, arising from the relative orientation of the hydroxyl groups.

» Sulfonic Acid (HSO20H): This isomer, also known as hydrogen peroxide-sulfoxylic acid, is
characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a
hydroxyl group and a hydrogen atom. It is found to be significantly less stable than the
sulfurous acid isomers.[3]

Energetics and Relative Stabilities

High-level quantum chemical calculations have established a clear energetic hierarchy among
the H2SOs isomers. The cis-rotamer of sulfurous acid is consistently identified as the global
minimum on the potential energy surface.

Computational

Isomer Relative Energy (kcal/mol)
Method/Reference
cis-Sulfurous Acid 0.0 Reference State
) CCSD(T)-F12b/cc-pVTZ-
trans-Sulfurous Acid 11
F12b[3]
_ _ CCSD(T)-F12b/cc-pVTZ-
Sulfonic Acid 6.9-7.1
F12b[3][5]
Dissociation to SO2+H20 ~14.6 (AG° at 298.15 K) G2 level of theory[6]

Table 1: Relative Energies of Sulfurous Acid Isomers.

The small energy difference between the cis and trans rotamers suggests that both could be
populated at equilibrium, with the cis form being slightly favored.[5] The torsional barrier
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separating them is also relatively small, calculated to be 1.6 kcal/mol.[3][5] In contrast, the
barrier to tautomerization from cis-sulfurous acid to sulfonic acid is substantial, at 57.2
kcal/mol, indicating that this process is kinetically hindered under normal conditions.[3]

Molecular Geometries

The equilibrium geometries of the sulfurous acid isomers have been optimized using various
computational methods. The key structural parameters are summarized below.

) . trans-Sulfurous . .
Parameter cis-Sulfurous Acid Acid Sulfonic Acid
ci

Bond Lengths (A)

S=0 1.43-1.46 ~1.44 ~1.43
S-OH 1.63-1.65 ~1.62 ~1.60 (S-OH)
SH ] i ~1.35
O-H ~0.96 ~0.96 ~0.97

Bond Angles (°)

0=S-OH ~109 ~109 ~115 (0O=S=0)

HO-S-OH ~96 ~92 ~106 (O=S-OH)

Table 2: Calculated Geometric Parameters of H2SOs Isomers. (Data compiled from multiple
theoretical studies).[7]

Spectroscopic Signatures for Experimental
Detection

To facilitate the unambiguous identification of these elusive species in the gas phase or in
matrix isolation experiments, theoretical studies have predicted their vibrational frequencies
and rotational constants.

Vibrational Frequencies
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The most intense vibrational modes are typically the S=0 stretches, which are predicted to be
well-separated from other strong absorptions, making them excellent targets for infrared

spectroscopy.[3]

Isomer Mode Description Predicted Frequency
(cm™)

cis-Sulfurous Acid S=0 stretch ~1150

S-OH stretch ~905

trans-Sulfurous Acid S=0 stretch Not explicitly detailed

Sulfonic Acid Asym. SOz stretch Not explicitly detailed

Sym. SOz stretch Not explicitly detailed

Table 3: Key Predicted Vibrational Frequencies for H2SOs Isomers.[3][7]

Rotational Constants

Precise rotational constants have been calculated to aid in microwave spectroscopy searches.

Isomer A (MHz) B (MHz) C (MHz)
cis-Sulfurous Acid 8763.07 3819.66 2900.90
trans-Sulfurous Acid 8734.27 3821.28 2900.84

Table 4: Calculated Rotational Constants for the H20-SO2 Complex (putative H2S03).[1]

Kinetic Stability and Decomposition Pathways

While thermodynamically unstable, the sulfurous acid monomer is kinetically persistent. At 77
K, its half-life is predicted to be an astonishing 15 x 10° years.[1][2] However, at room
temperature, the half-life shortens to about 24 hours.[1][2] This decomposition is significantly
catalyzed by water molecules, which lower the dissociation barrier.[1][2] Isotopic substitution
with deuterium dramatically increases the kinetic stability, with the half-life of D2SOs at room
temperature predicted to be around 90 years.[1][2]
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The decomposition mechanism in the presence of water is temperature-dependent. Below 170
K, a pathway involving an eight-membered transition state ring is favored, while above this
temperature, a six-membered ring becomes the predominant route.[1][2]

Experimental and Computational Methodologies
Computational Protocols

The theoretical data presented in this guide are derived from high-level ab initio and density
functional theory (DFT) calculations. A representative and robust level of theory employed in
recent studies is the CCSD(T)-F12b/cc-pVTZ-F12b method for geometry optimizations and the
CCSDT(Q)/CBS level for final energy calculations.[3]

Typical Computational Workflow:
o |nitial Structure Generation: Generation of initial Cartesian coordinates for all isomers.

o Geometry Optimization: Optimization of the molecular geometries to find stationary points on
the potential energy surface. This is often performed using methods like Mgller-Plesset
second-order perturbation theory (MP2) or DFT with a suitable functional (e.g., B3LYP) and a
large basis set (e.g., aug-cc-pVTZ).

e Frequency Calculations: Calculation of harmonic vibrational frequencies at the optimized
geometries to confirm that they are true minima (no imaginary frequencies) or transition
states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE).

» Single-Point Energy Refinement: Performing higher-level single-point energy calculations at
the optimized geometries using more accurate methods like Coupled Cluster with single,
double, and perturbative triple excitations (CCSD(T)) and extrapolating to the complete basis
set (CBS) limit for high accuracy.

Experimental Approaches

The experimental characterization of sulfurous acid isomers remains a significant challenge.
The primary techniques that have been and could be employed include:

» Matrix Isolation Infrared Spectroscopy: Trapping the species in an inert gas matrix at very
low temperatures to prevent decomposition and allow for spectroscopic characterization.
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+ Microwave Spectroscopy: Probing the rotational transitions in the gas phase to obtain
precise structural information.

* Mass Spectrometry: Detection of the molecule in the gas phase, for instance, through the
dissociative ionization of a precursor molecule.[8]

Visualizing Isomeric Relationships and Processes

The following diagrams, generated using the DOT language, illustrate the key relationships and
workflows discussed.
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Caption: Potential energy landscape of H2SOs isomers.
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Caption: Key processes involving sulfurous acid.
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Computational Chemistry Protocol
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Caption: A typical computational workflow for studying isomers.

Conclusion

Theoretical studies have been instrumental in painting a detailed picture of the elusive
sulfurous acid and its isomers. The consensus from high-level computations is that cis-
sulfurous acid is the most stable isomer, with its trans-rotamer lying only slightly higher in
energy. The sulfonic acid tautomer is significantly less stable and kinetically inaccessible under
most conditions. While thermodynamically prone to dissociation, sulfurous acid exhibits
considerable kinetic stability, which is dramatically enhanced by deuteration. The predicted
spectroscopic data provided herein offer a roadmap for future experimental efforts to directly
observe and characterize these important chemical species. This foundational knowledge is
crucial for accurately modeling atmospheric sulfur chemistry and for applications in synthetic
and industrial contexts where sulfur dioxide is a key reactant.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b057811?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/10806869_About_the_Stability_of_Sulfurous_Acid_H2SO3_and_Its_Dimer
https://pubmed.ncbi.nlm.nih.gov/12693045/
https://pubmed.ncbi.nlm.nih.gov/12693045/
https://www.anl.gov/argonne-scientific-publications/pub/164483
https://grokipedia.com/page/Sulfurous_acid
https://www.researchgate.net/figure/The-potential-energy-surface-for-sulfurous-and-sulfonic-acids-computed-at-the_fig1_338475570
https://aux.uibk.ac.at/c724117/publications/voegele02-cej.pdf
https://www.webqc.org/compound-h2so3-h2so3.html
https://en.wikipedia.org/wiki/Sulfurous_acid
https://www.benchchem.com/product/b057811#theoretical-studies-on-sulfurous-acid-isomers
https://www.benchchem.com/product/b057811#theoretical-studies-on-sulfurous-acid-isomers
https://www.benchchem.com/product/b057811#theoretical-studies-on-sulfurous-acid-isomers
https://www.benchchem.com/product/b057811#theoretical-studies-on-sulfurous-acid-isomers
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b057811?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057811?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057811?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

